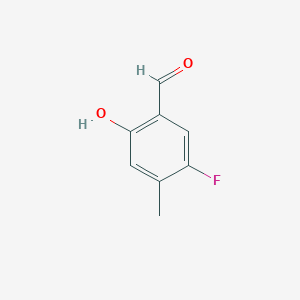5-Fluoro-2-hydroxy-4-methylbenzaldehyde
CAS No.: 1417996-98-5
Cat. No.: VC6065693
Molecular Formula: C8H7FO2
Molecular Weight: 154.14
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1417996-98-5 |
|---|---|
| Molecular Formula | C8H7FO2 |
| Molecular Weight | 154.14 |
| IUPAC Name | 5-fluoro-2-hydroxy-4-methylbenzaldehyde |
| Standard InChI | InChI=1S/C8H7FO2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-4,11H,1H3 |
| Standard InChI Key | LLHKBQUZWJJWHH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1F)C=O)O |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Structural Features
5-Fluoro-2-hydroxy-4-methylbenzaldehyde has the molecular formula C₈H₇FO₂, corresponding to a molecular weight of 154.14 g/mol . Its structure features:
-
A benzene ring with three substituents:
-
A hydroxyl (-OH) group at the 2-position
-
A methyl (-CH₃) group at the 4-position
-
A fluorine atom at the 5-position
-
-
An aldehyde (-CHO) functional group at the 1-position
The SMILES notation (CC1=CC(=C(C=C1F)C=O)O) and InChIKey (LLHKBQUZWJJWHH-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .
Spectroscopic Predictions
While experimental NMR or IR data are unavailable, computational predictions based on analogous compounds suggest:
-
¹H NMR: A deshielded aldehyde proton (~9.8–10.2 ppm), aromatic protons split into distinct multiplets due to fluorine coupling, and a singlet for the methyl group (~2.3 ppm) .
-
¹³C NMR: Characteristic signals for the aldehyde carbon (~190–195 ppm), fluorinated aromatic carbons (~110–150 ppm with JCF coupling), and the methyl carbon (~20–25 ppm) .
Synthesis and Reactivity
Friedel-Crafts Acylation
Starting from 4-methylphenol:
-
Fluorination: Directed ortho-fluorination using Selectfluor® or electrophilic fluorinating agents.
-
Formylation: Vilsmeier-Haack reaction to introduce the aldehyde group at the activated para position relative to the hydroxyl group .
Bromination/Cross-Coupling
Adapting methods from benzoxathiazine synthesis :
-
Perform Ullmann-type coupling with a fluorinating agent (e.g., CuF₂).
Reactivity Profile
Key reactive sites:
-
Aldehyde group: Participates in condensation reactions (e.g., formation of Schiff bases).
-
Hydroxyl group: Capable of O-alkylation or serving as a chelating site for metal coordination.
-
Fluorine atom: May influence electronic properties and metabolic stability in pharmaceutical applications.
Physicochemical Properties
Predicted and Comparative Data
Collision Cross Section (CCS) Predictions
Ion mobility spectrometry predictions for adducts :
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 155.05029 | 129.3 |
| [M+Na]+ | 177.03223 | 142.2 |
| [M-H]- | 153.03573 | 129.6 |
These values aid in mass spectrometry-based identification, particularly in untargeted metabolomics studies.
Research Applications and Future Directions
Pharmaceutical Intermediate
Fluorinated benzaldehydes serve as precursors for:
-
Kinase Inhibitors: Fluorine enhances binding affinity to ATP pockets.
-
Antimicrobial Agents: Hydroxyl and aldehyde groups enable metal chelation in bacterial iron uptake systems .
Materials Science
Potential uses include:
-
Luminescent Materials: As ligands in europium(III) complexes for OLEDs.
-
Polymer Stabilizers: Radical-scavenging capacity from the phenolic hydroxyl group.
Knowledge Gaps and Research Needs
-
Experimental Characterization: Priority areas include X-ray crystallography and solvent-dependent NMR studies.
-
Green Synthesis: Develop catalytic fluorination methods to improve atom economy.
-
Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume